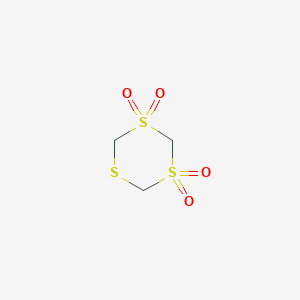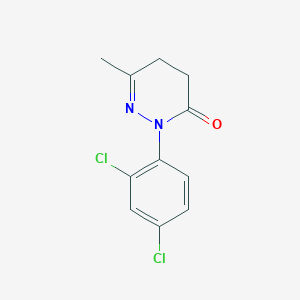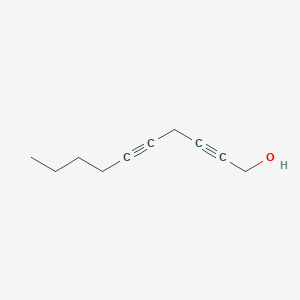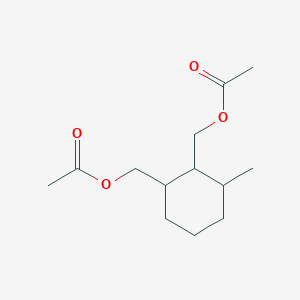
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate is an organic compound with the molecular formula C₁₃H₂₂O₄ It is a derivative of cyclohexane, where two methanediyl diacetate groups are attached to the 1 and 2 positions of a 3-methylcyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexane-1,2-diol.
Acetylation: The diol undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Hydrolysis: 3-methylcyclohexane-1,2-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate involves its interaction with biological molecules. The ester groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate: Unique due to its specific substitution pattern on the cyclohexane ring.
Cyclohexane-1,2-diyl diacetate: Lacks the methyl group at the 3-position, resulting in different chemical and biological properties.
Cyclohexane-1,2-diyl dimethanol: Contains hydroxyl groups instead of acetate groups, leading to different reactivity and applications.
Uniqueness
The presence of the methyl group at the 3-position and the ester groups at the 1 and 2 positions of the cyclohexane ring make this compound unique
Propriétés
Numéro CAS |
5332-77-4 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
[2-(acetyloxymethyl)-3-methylcyclohexyl]methyl acetate |
InChI |
InChI=1S/C13H22O4/c1-9-5-4-6-12(7-16-10(2)14)13(9)8-17-11(3)15/h9,12-13H,4-8H2,1-3H3 |
Clé InChI |
NZYGHSMLNBLDBT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


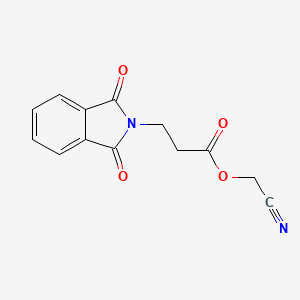


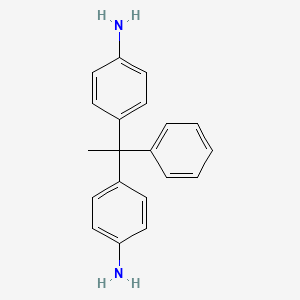
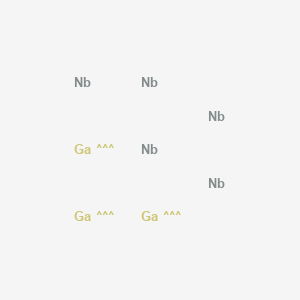



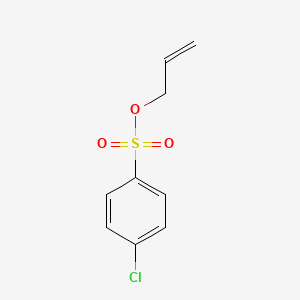
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
